molecular formula C7H7Br2NO B3391511 4-Bromo-5-(bromomethyl)-2-methoxypyridine CAS No. 1805576-46-8

4-Bromo-5-(bromomethyl)-2-methoxypyridine

Cat. No.: B3391511
CAS No.: 1805576-46-8
M. Wt: 280.94 g/mol
InChI Key: NOJWVKRYWFJPQK-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-2-methoxypyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of a bromomethyl group. One common method includes:

    Bromination of 2-methoxypyridine: This step involves the reaction of 2-methoxypyridine with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 4-position.

    Introduction of the bromomethyl group: The bromomethyl group can be introduced by reacting the brominated intermediate with formaldehyde and hydrobromic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine derivatives with carbonyl groups.

    Reduction: De-brominated pyridine derivatives.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-2-methoxypyridine involves its interaction with various molecular targets. The bromine atoms and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-(bromomethyl)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    4-Bromo-5-(bromomethyl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.

    4-Bromo-5-(bromomethyl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-Bromo-5-(bromomethyl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.

Properties

IUPAC Name

4-bromo-5-(bromomethyl)-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-7-2-6(9)5(3-8)4-10-7/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJWVKRYWFJPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805576-46-8
Record name 4-bromo-5-(bromomethyl)-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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